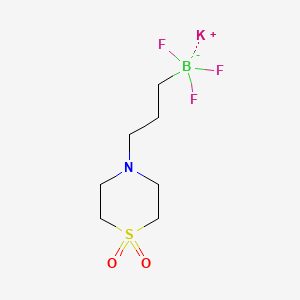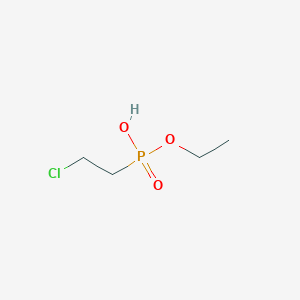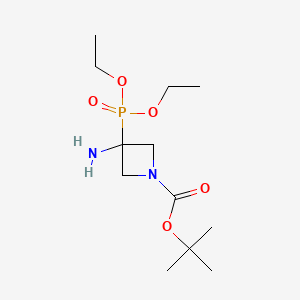
Potassium (3-(1,1-dioxidothiomorpholino)propyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide is a chemical compound with a molecular weight of 255.11. It is known for its unique structure, which includes a thiomorpholine ring and a trifluoroborate group. This compound is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide typically involves the reaction of thiomorpholine derivatives with boron trifluoride. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with lower oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives. These products have different chemical properties and can be used in various applications .
Aplicaciones Científicas De Investigación
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with protein structures, altering their function and stability. These interactions are mediated by the unique chemical properties of the thiomorpholine ring and the trifluoroborate group .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]trifluoroboranuide
- 3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-3-(thiophen-2-yl)propanoic acid
- 3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde .
Uniqueness
Potassium [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]trifluoroboranuide is unique due to its specific combination of a thiomorpholine ring and a trifluoroborate group. This combination imparts distinct chemical properties, making it valuable in various scientific research applications. Its ability to undergo multiple types of chemical reactions and interact with biological molecules sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C7H14BF3KNO2S |
|---|---|
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
potassium;3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl-trifluoroboranuide |
InChI |
InChI=1S/C7H14BF3NO2S.K/c9-8(10,11)2-1-3-12-4-6-15(13,14)7-5-12;/h1-7H2;/q-1;+1 |
Clave InChI |
RVUZTLXSGFMRER-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCN1CCS(=O)(=O)CC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)





![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)

